
(2S)-1-(1-ethyl-3-methylpyrazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline is a compound with a molecular formula of C11H17N3O4S It is a derivative of proline, a naturally occurring amino acid, and contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Applications De Recherche Scientifique
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity. The proline moiety can influence the compound’s overall conformation, affecting its biological activity .
Comparaison Avec Des Composés Similaires
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline can be compared with other similar compounds, such as:
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a proline moiety, which can affect its biological activity and chemical reactivity.
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]alanine: This compound contains an alanine moiety instead of proline, which can influence its interaction with enzymes and receptors.
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]glycine: This compound has a glycine moiety, which can affect its overall conformation and biological activity.
Propriétés
Formule moléculaire |
C11H17N3O4S |
|---|---|
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
(2S)-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t9-/m0/s1 |
Clé InChI |
NTROECCRLAXIOR-VIFPVBQESA-N |
SMILES isomérique |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


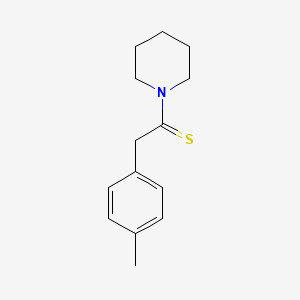

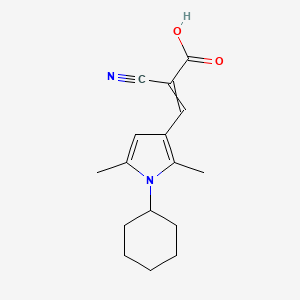
![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
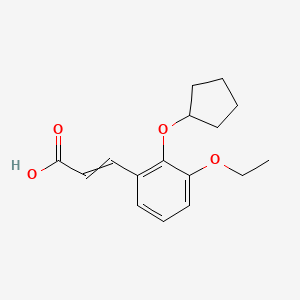
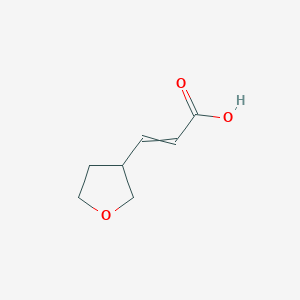

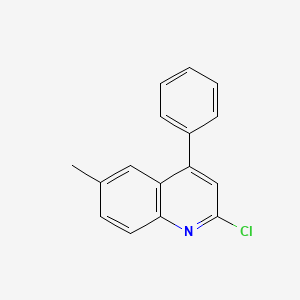
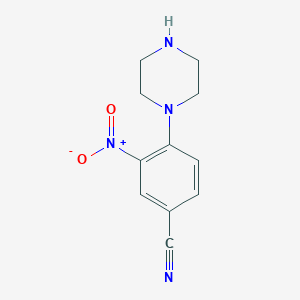

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B11724293.png)
![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)
